3-Chloro-2,4,6-trifluorobenzoyl chloride
Overview
Description
3-Chloro-2,4,6-trifluorobenzoyl chloride is a chemical compound with the molecular formula C7HCl2F3O and a molecular weight of 228.98 g/mol. This compound is known for its use in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,6-trifluorobenzoyl chloride typically involves the chlorination of 2,4,6-trifluorobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H2F3COOH} + \text{SOCl2} \rightarrow \text{C7HCl2F3O} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,6-trifluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-Chloro-2,4,6-trifluorobenzoic acid.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts under reflux conditions to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acid: Formed from hydrolysis.
Scientific Research Applications
3-Chloro-2,4,6-trifluorobenzoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-trifluorobenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
- 2,3,4-Trifluorobenzoyl chloride
- 2,3,6-Trifluorobenzoyl chloride
- 3,4,5-Trifluorobenzoyl chloride
Comparison: 3-Chloro-2,4,6-trifluorobenzoyl chloride is unique due to the presence of a chlorine atom at the 3-position, which imparts distinct reactivity compared to other trifluorobenzoyl chlorides. This unique structure allows for the formation of specific derivatives that are not easily accessible with other similar compounds .
Properties
IUPAC Name |
3-chloro-2,4,6-trifluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3O/c8-5-3(11)1-2(10)4(6(5)12)7(9)13/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNFVFKVZNNXOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301263723 | |
Record name | Benzoyl chloride, 3-chloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174312-96-0 | |
Record name | Benzoyl chloride, 3-chloro-2,4,6-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174312-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3-chloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301263723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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